Foscarnet

Description

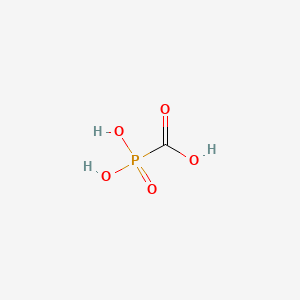

Structure

3D Structure

Properties

Key on ui mechanism of action |

Foscarnet exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium is an organic analogue of inorganic pyrophosphate that inhibits replication of herpesviruses in vitro including cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Foscarnet sodium exerts its antiviral activity by a selective inhibition at the pyrophosphate binding site on virus-specific DNA polymerases at concentrations that do not affect cellular DNA polymerases. Foscarnet sodium does not require activation (phosphorylation) by thymidine kinase or other kinases and therefore is active in vitro against HSV TK deficient mutants and CMV UL97 mutants. Thus, HSV strains resistant to acyclovir or CMV strains resistant to ganciclovir may be sensitive to foscarnet sodium. However, acyclovir or ganciclovir resistant mutants with alterations in the viral DNA polymerase may be resistant to foscarnet sodium and may not respond to therapy with foscarnet sodium. The combination of foscarnet sodium and ganciclovir has been shown to have enhanced activity in vitro. The pyrophosphate (PP(i)) analog foscarnet inhibits viral DNA-polymerases and is used to treat cytomegalovirus and human immunodeficiency vius infections. Nucleotide cyclases and DNA-polymerases catalyze analogous reactions, i.e. a phosphodiester bond formation, and have similar topologies in their active sites. Inhibition by foscarnet of adenylyl cyclase isoforms was therefore tested with (i) purified catalytic domains C1 and C2 of types I and VII (IC1 and VIIC1) and of type II (IIC2) and (ii) membrane-bound holoenzymes (from mammalian tissues and types I, II, and V heterologously expressed in Sf9 cell membranes). Foscarnet was more potent than PP(i) in suppressing forskolin-stimulated catalysis by both, IC1/IIC2 and VIIC1/IIC2. Stimulation of VIIC1/IIC2 by Galpha(s) relieved the inhibition by foscarnet but not that by PP(i). The IC(50) of foscarnet on membrane-bound adenylyl cyclases also depended on their mode of regulation. These findings predict that receptor-dependent cAMP formation is sensitive to inhibition by foscarnet in some, but not all, cells. This was verified with two cell lines; foscarnet blocked cAMP accumulation after A(2A)-adenosine receptor stimulation in PC12 but not in HEK-A(2A) cells. Foscarnet also inhibited soluble and, to a lesser extent, particulate guanylyl cylase. Thus, foscarnet interferes with the generation of cyclic nucleotides, an effect which may give rise to clinical side effects. The extent of inhibition varies with the enzyme isoform and with the regulatory input. |

|---|---|

CAS No. |

4428-95-9 |

Molecular Formula |

CH3O5P |

Molecular Weight |

126.01 g/mol |

IUPAC Name |

phosphonoformic acid |

InChI |

InChI=1S/CH3O5P/c2-1(3)7(4,5)6/h(H,2,3)(H2,4,5,6) |

InChI Key |

ZJAOAACCNHFJAH-UHFFFAOYSA-N |

SMILES |

C(=O)(O)P(=O)(O)O |

Canonical SMILES |

C(=O)(O)P(=O)(O)O |

melting_point |

88.06 °C |

physical_description |

Solid |

Related CAS |

63585-09-1 (tri-hydrochloride salt) |

solubility |

Complete 1.68e+01 g/L |

Synonyms |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Origin of Product |

United States |

Foundational & Exploratory

Foscarnet's Mechanism of Action on Viral DNA Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarnet, an organic analog of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV). Its unique mechanism of action, directly targeting viral DNA polymerase, makes it a critical therapeutic option, particularly in cases of resistance to other antiviral drugs. This technical guide provides a comprehensive overview of this compound's core mechanism of action on viral DNA polymerase, supported by available data, experimental methodologies, and visual representations of the underlying processes.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of viral DNA polymerase by mimicking the pyrophosphate (PPi) molecule. During DNA synthesis, viral DNA polymerase catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA chain, releasing a pyrophosphate molecule in the process. This compound selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from the incoming dNTP. This action effectively stalls the DNA elongation process and halts viral replication.

A key feature of this compound's mechanism is that it does not require metabolic activation or phosphorylation by viral or cellular kinases to exert its antiviral effect. This is a significant advantage over many nucleoside analogs, such as acyclovir and ganciclovir, which depend on viral thymidine kinase for their initial phosphorylation. Consequently, this compound remains effective against viral strains that have developed resistance to these nucleoside analogs through mutations in their kinase genes.

The selectivity of this compound for viral DNA polymerases over host cellular DNA polymerases is a cornerstone of its therapeutic utility. It inhibits viral enzymes at concentrations that do not significantly affect the function of human DNA polymerases.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on viral DNA polymerase.

Caption: this compound binds to the pyrophosphate site on viral DNA polymerase, blocking DNA elongation.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound is quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture. For resistant strains, a fold-increase in IC50 is often reported compared to the wild-type virus.

| Virus Strain | Mutation in DNA Polymerase | Fold Increase in this compound IC50 | Reference |

| Human Cytomegalovirus (HCMV) | A692S | Resistant | |

| Human Cytomegalovirus (HCMV) | E756K | Resistant | |

| Human Cytomegalovirus (HCMV) | E756D | Resistant | |

| Human Cytomegalovirus (HCMV) | N495K | Confers resistance | |

| Human Cytomegalovirus (HCMV) | V787L | Associated with retinitis progression | |

| Human Cytomegalovirus (HCMV) | E756Q | Associated with retinitis progression | |

| Varicella-Zoster Virus (VZV) | R665G | Resistant | |

| Varicella-Zoster Virus (VZV) | V666L | Resistant | |

| Varicella-Zoster Virus (VZV) | Q692R | Resistant | |

| Varicella-Zoster Virus (VZV) | R806S | Resistant | |

| Varicella-Zoster Virus (VZV) | L809S | Resistant |

This compound Resistance

Resistance to this compound arises from mutations in the viral DNA polymerase gene that alter the drug's binding site. These mutations are typically found in conserved domains of the polymerase. Unlike nucleoside analogs, where resistance can also emerge from mutations in viral kinases, this compound resistance is confined to the polymerase gene.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Viral DNA Polymerase Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of viral DNA polymerase.

Objective: To determine the concentration of this compound required to inhibit the activity of purified viral DNA polymerase.

General Procedure:

-

Enzyme and Substrate Preparation: Purified recombinant viral DNA polymerase is used. The substrate typically consists of a primed DNA template and a mixture of dNTPs, one of which is radiolabeled (e.g., [³H]dTTP or [α-³²P]dCTP).

-

Reaction Mixture: The reaction buffer contains the purified polymerase, the DNA template-primer, all four dNTPs (including the radiolabeled one), and varying concentrations of this compound.

-

Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter.

-

Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. This is proportional to the polymerase activity.

-

Data Analysis: The polymerase activity at each this compound concentration is calculated as a percentage of the activity in the absence of the drug. The IC50 value is then determined.

Plaque Reduction Assay

This cell-based assay is used to determine the antiviral activity of this compound against a specific virus in a biological system.

Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).

General Procedure:

-

Cell Culture: A monolayer of susceptible host cells is prepared in multi-well plates.

-

Viral Infection: The cell monolayers are infected with a standardized amount of the virus.

-

Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (areas of cell death).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque formation at each this compound concentration is calculated relative to the control (no drug). The IC50 is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a general workflow for evaluating the antiviral properties of a compound like this compound.

Caption: A generalized workflow for the in vitro evaluation of this compound's antiviral activity.

Conclusion

This compound's mechanism of action as a direct inhibitor of the pyrophosphate binding site on viral DNA polymerase provides a crucial therapeutic tool against a range of DNA viruses. Its independence from kinase activation allows it to circumvent common resistance mechanisms to nucleoside analogs. Understanding the molecular basis of its action, the quantitative measures of its inhibitory effects, and the mechanisms of resistance are paramount for its effective clinical use and for the development of next-generation antiviral agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and other polymerase inhibitors.

Antiviral Spectrum of Foscarnet Against Herpesviruses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foscarnet, a pyrophosphate analog, is a potent antiviral agent with a broad spectrum of activity against human herpesviruses. Its unique mechanism of action, directly inhibiting viral DNA polymerase without the need for intracellular activation by viral kinases, makes it a critical therapeutic option, particularly for infections caused by strains resistant to nucleoside analogs like acyclovir and ganciclovir. This guide provides a comprehensive overview of the antiviral spectrum of this compound, detailing its mechanism of action, resistance pathways, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by reversibly blocking the pyrophosphate binding site of viral DNA polymerase.[1][2][3] This action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby halting the elongation of the viral DNA chain.[3] Unlike nucleoside analogs, this compound does not require phosphorylation by viral or cellular kinases to become active, allowing it to be effective against viruses that have developed resistance through mutations in these activating enzymes.[3]

Antiviral Spectrum and Potency

This compound demonstrates broad activity against the human herpesvirus family. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against various herpesviruses, as determined by different in vitro assays. It is important to note that these values can vary depending on the specific viral strain, cell type used in the assay, and the assay methodology.

Table 1: Antiviral Activity of this compound against Alphaherpesviruses

| Virus | Strain | Cell Type | Assay Method | IC50 (µM) | EC50 (µM) | Reference(s) |

| Herpes Simplex Virus 1 (HSV-1) | Wild-type | Vero | Plaque Reduction Assay | - | 32.6 | [4] |

| Acyclovir-resistant | - | Plaque Reduction Assay | - | >100 | [4] | |

| KOS | - | - | - | - | [5] | |

| Herpes Simplex Virus 2 (HSV-2) | Acyclovir-resistant | - | - | - | - | [6][7] |

| Varicella-Zoster Virus (VZV) | - | - | - | - | - | [8] |

Table 2: Antiviral Activity of this compound against Betaherpesviruses

| Virus | Strain | Cell Type | Assay Method | IC50 (µM) | EC50 (µM) | Reference(s) |

| Human Cytomegalovirus (CMV) | AD169 | Fibroblasts | Plaque Reduction Assay | - | 27.8 | [4] |

| Wild-type | Human Foreskin Fibroblasts | DNA Hybridization | ≤400 (sensitive) | - | [9] | |

| Ganciclovir-resistant | - | - | 190 | - | [10] | |

| Human Herpesvirus 6 (HHV-6) | - | MT-4 | Real-time PCR | 16.53 ± 4.57 | - | |

| Human Herpesvirus 7 (HHV-7) | - | - | - | - | - |

Table 3: Antiviral Activity of this compound against Gammaherpesviruses

| Virus | Strain | Cell Type | Assay Method | IC50 (µM) | EC50 (µM) | Reference(s) |

| Epstein-Barr Virus (EBV) | P3HR-1 | - | Real-time PCR | 2.18 ± 0.65 | - | |

| Human Herpesvirus 8 (HHV-8) | BCBL-1 | - | Real-time PCR | 38.83 | - |

Mechanisms of Resistance

Resistance to this compound in herpesviruses is primarily associated with mutations in the viral DNA polymerase gene. These mutations typically occur in conserved regions of the enzyme and are thought to reduce the binding affinity of this compound to the pyrophosphate binding site. Unlike resistance to nucleoside analogs, this compound resistance does not involve alterations in viral thymidine kinase or other activating kinases.

Experimental Protocols

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a standard method for determining the in vitro antiviral activity of a compound by quantifying the reduction in viral plaque formation in the presence of the drug.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, human foreskin fibroblasts for CMV) in 6- or 24-well plates.

-

Virus stock with a known titer.

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Drug Dilution: Prepare serial dilutions of this compound in a serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a viral inoculum calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and add the prepared this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: After a suitable incubation period with the drug, aspirate the drug-containing medium and add the overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cell monolayer with the staining solution.

-

Plaque Counting: Wash the plates to remove excess stain and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is determined as the concentration of this compound that reduces the number of plaques by 50%.

DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified herpesvirus DNA polymerase.

Materials:

-

Purified herpesvirus DNA polymerase.

-

Activated DNA template (e.g., activated calf thymus DNA).

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).

-

Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP).

-

This compound stock solution.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each this compound concentration compared to the no-inhibitor control. The IC50 is determined as the concentration of this compound that inhibits enzyme activity by 50%.

Conclusion

This compound remains a cornerstone in the management of severe herpesvirus infections, particularly in the context of drug resistance. Its broad-spectrum activity and unique mechanism of action underscore its importance in the antiviral armamentarium. A thorough understanding of its potency against different herpesviruses, coupled with standardized in vitro testing methodologies, is crucial for optimizing its clinical use and for the development of novel antiviral strategies. This guide provides the foundational technical information required by researchers and drug development professionals to further explore and leverage the therapeutic potential of this compound and its analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA polymerase mutations in drug-resistant herpes simplex virus mutants determine in vivo neurovirulence and drug-enzyme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-resistant herpes simplex virus infection in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound therapy for severe acyclovir-resistant herpes simplex virus type-2 infections in patients with the acquired immunodeficiency syndrome (AIDS). An uncontrolled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Incidence of this compound Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Foscarnet's Activity Against Cytomegalovirus (CMV): A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the activity of Foscarnet against Cytomegalovirus (CMV) strains.

This compound, a structural analog of inorganic pyrophosphate, serves as a vital antiviral agent against cytomegalovirus (CMV), particularly for infections resistant to ganciclovir and in immunocompromised patient populations. This document provides a comprehensive technical guide on its mechanism of action, quantitative in vitro activity, resistance profiles, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by directly and selectively inhibiting the pyrophosphate binding site on the viral DNA polymerase.[1][2][3] Unlike nucleoside analogs like ganciclovir, this compound does not require intracellular activation via phosphorylation.[1][4] It non-competitively blocks the cleavage of pyrophosphate from deoxynucleoside triphosphates, which halts the elongation of the viral DNA chain, thereby preventing viral replication.[1][5]

Quantitative In Vitro Activity

The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), the drug concentration required to reduce viral replication by 50% in vitro. Susceptibility testing is typically performed using plaque reduction or DNA hybridization assays.[6][7]

| CMV Strain/Isolate Type | Assay Method | Median IC50 (µM) | IC50 Range (µM) | Reference |

| Laboratory Strain (AD169) | Plaque Reduction | N/A | 106 - 113 | [8] |

| Laboratory Strain (Towne) | Plaque Reduction | N/A | 109 - 112 | [8] |

| Clinical Isolates (Pre-therapy) | DNA Hybridization | 151 | N/A | [6] |

| Clinical Isolates (Pre-therapy) | Plaque Reduction | N/A | 46.65 - 460.22 | [7] |

| This compound-Resistant Isolates | DNA Hybridization / Plaque Reduction | >400 | 439 - 873 | [9] |

Note: IC50 values can vary based on the specific laboratory, cell line (e.g., human foreskin fibroblasts), and assay protocol used. An isolate is generally considered resistant if the IC50 is >400 µM.[7][9]

Mechanism of Resistance

CMV resistance to this compound is primarily associated with specific mutations in the UL54 gene, which encodes the viral DNA polymerase.[4][10] These mutations alter the polymerase structure, reducing the binding affinity of this compound. Unlike ganciclovir resistance, which often involves mutations in the UL97 kinase gene, this compound resistance is independent of UL97 activity.[4] While certain UL54 mutations can confer cross-resistance to ganciclovir or cidofovir, this is not always the case.[4][11] Genotypic testing is used to identify resistance-conferring mutations in the UL54 gene.[12]

Experimental Protocols: Plaque Reduction Assay

The plaque reduction assay (PRA) is a gold-standard phenotypic method to determine the in vitro susceptibility of CMV isolates to antiviral drugs.[13][14]

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation: Human foreskin fibroblast (MRHF) or MRC-5 cells are grown to confluence in 24-well tissue culture plates.[13][15]

-

Inoculation: Each well is inoculated with a virus suspension containing a predetermined number of plaque-forming units (PFU), typically between 40 and 80.[13]

-

Adsorption: The virus is allowed to adsorb to the cells for approximately 90 minutes at 37°C.[13]

-

Drug Application: The virus inoculum is removed, and the cell monolayers are overlaid with a semi-solid medium, such as 0.4% agarose, containing two-fold serial dilutions of this compound. A set of control wells receives no drug.[13]

-

Incubation: Plates are incubated for 7 to 14 days, or until plaques are clearly visible in the control wells.[13]

-

Visualization: The cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet) to allow for visualization and counting of the plaques.[13]

-

Data Analysis: The plaques in each well are counted. The percentage of plaque reduction is calculated for each this compound concentration compared to the control wells. The IC50 value is then determined from the resulting dose-response curve.[6][13]

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. journals.asm.org [journals.asm.org]

- 7. [In vitro susceptibility to ganciclovir and this compound of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro anti-human cytomegalovirus activity of liposome-encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incidence of this compound Resistance and Cidofovir Resistance in Patients Treated for Cytomegalovirus Retinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]

- 11. clinsurggroup.us [clinsurggroup.us]

- 12. cda-amc.ca [cda-amc.ca]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A standardized plaque reduction assay for determination of drug susceptibilities of cytomegalovirus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

In Vitro Efficacy of Foscarnet Against Herpes Simplex Virus (HSV): A Technical Guide

Introduction

Foscarnet (trisodium phosphonoformate) is a crucial antiviral agent in the management of herpes simplex virus (HSV) infections, particularly those caused by acyclovir-resistant strains. As a pyrophosphate analog, its mechanism of action is distinct from nucleoside analogs like acyclovir, making it an indispensable second-line therapy, especially in immunocompromised patient populations where drug resistance is a significant clinical challenge.[1][2] This document provides an in-depth technical overview of the in vitro efficacy of this compound against HSV, detailing its mechanism of action, summarizing key efficacy data, outlining standard experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

This compound exerts its antiviral activity by directly inhibiting the viral DNA polymerase, a key enzyme in viral replication.[1] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation or activation by viral or cellular kinases.[1][3] It functions as a non-competitive inhibitor by reversibly binding to the pyrophosphate-binding site on the HSV DNA polymerase.[4][5] This binding action prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs), thereby stalling the elongation of the viral DNA chain and halting viral replication.[5][6] This direct action on the polymerase is also the reason it remains effective against many HSV strains that have developed resistance to acyclovir through mutations in the viral thymidine kinase (TK) gene.[7]

Quantitative In Vitro Efficacy Data

The in vitro activity of this compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the drug concentration required to reduce viral plaque formation or cytopathic effect by 50%. These values can vary based on the specific HSV strain, the cell line used for the assay, and the experimental method employed.

Table 1: In Vitro Efficacy of this compound against Herpes Simplex Virus (HSV)

| Virus Strain | Drug | Assay Method | Cell Line | EC₅₀ / IC₅₀ (µM) | Key Finding | Reference |

| HSV-1 (Wild-Type) | This compound | Plaque Reduction Assay (PRA) | Vero | 32.6 | Baseline efficacy for standard assay. | [8] |

| HSV-1 (Wild-Type) | This compound | Real-Time Cell Analysis (RTCA) | Vero | 93.6 | Higher EC₅₀ compared to PRA, highlighting methodological differences. | [8] |

| HSV-1 (A719T mutant) | This compound | Plaque Reduction Assay | Vero | ~300 | A719T substitution in DNA polymerase confers significant resistance. | [9] |

| HSV-1 (I619K mutant) | This compound | Plaque Reduction Assay | Vero | ~200 | I619K substitution in DNA polymerase confers resistance. | [9] |

| HSV-1 (TK/DNA Pol mutant) | This compound | Plaque Reduction Assay (PRA) | Vero | >316 (Ratio: 9.7x WT) | DNA Polymerase mutation confers high-level resistance. | [8] |

| Feline Herpesvirus-1 (FHV-1) | This compound | Plaque Reduction Assay | CRFK | 232.9 | Comparatively high IC₅₀, suggesting lower efficacy against FHV-1. | [10] |

Note: EC₅₀/IC₅₀ values are highly dependent on assay conditions. Direct comparison between studies should be made with caution. A this compound EC₅₀ of <100 µg/ml is generally considered susceptible in a clinical context.[11]

Experimental Protocols

The gold standard for determining the in vitro susceptibility of HSV to antiviral agents is the Plaque Reduction Assay (PRA).[8] This method directly measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol: Plaque Reduction Assay (PRA)

-

Cell Culture Preparation: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates (e.g., 24-well plates).[12][13]

-

Virus Inoculation: The cell culture medium is removed, and the monolayers are inoculated with a standardized dilution of the HSV isolate, calculated to produce a countable number of plaques (e.g., 20-50 plaques per well). The virus is allowed to adsorb for 1-2 hours.

-

Antiviral Agent Application: Following adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose or agarose) containing serial dilutions of this compound.[13][14] Control wells receive an overlay with no drug.

-

Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for 2 to 3 days, allowing for viral replication and plaque formation.[8]

-

Cell Staining and Plaque Counting: After incubation, the overlay is removed, and the cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet).[13] This process makes the plaques visible as clear zones against a background of stained, viable cells.

-

Data Analysis: The plaques in each well are counted, typically under a microscope. The percentage of plaque reduction is calculated for each drug concentration relative to the control wells. The EC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[13]

Mechanisms of this compound Resistance

Resistance to this compound in HSV is a known clinical issue, though less common than acyclovir resistance. It arises from specific mutations within the viral DNA polymerase gene (UL30 in HSV-1).[2][9] These mutations alter the pyrophosphate-binding site, reducing the affinity of this compound for the enzyme while preserving the polymerase's essential function for viral replication. Unlike acyclovir resistance, which often involves the viral thymidine kinase, this compound resistance is confined to the drug's direct target. Prolonged or suboptimal drug exposure in immunocompromised patients creates selective pressure that allows these resistant variants to emerge and become the dominant viral population.[15][16]

References

- 1. What is this compound Sodium used for? [synapse.patsnap.com]

- 2. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel mutations in antiviral multiresistant HSV-2 genital lesion: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro efficacy of ganciclovir, cidofovir, penciclovir, this compound, idoxuridine, and acyclovir against feline herpesvirus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Correlation between response to acyclovir and this compound therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid screen test for in vitro susceptibility of clinical herpes simplex virus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. cda-amc.ca [cda-amc.ca]

- 16. Combined use of pritelivir with acyclovir or this compound suppresses evolution of HSV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Foscarnet's Antiviral Mechanism: A Technical Guide for Researchers

Introduction: Foscarnet, an organic analog of inorganic pyrophosphate, stands as a critical antiviral agent, particularly in instances of herpesvirus infections resistant to conventional therapies.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, quantitative efficacy, resistance profiles, and the experimental protocols used for its evaluation, tailored for professionals in virology and drug development.

Core Mechanism of Viral Inhibition

This compound exerts its antiviral effect by directly inhibiting viral DNA polymerases.[3] Unlike nucleoside analogs such as acyclovir or ganciclovir, this compound does not require intracellular phosphorylation or activation by viral or cellular kinases to be effective.[3][4] This makes it a valuable therapeutic option against viral strains that have developed resistance through mutations in these activating enzymes.[3]

The drug's primary target is the pyrophosphate (PPi) binding site on viral DNA polymerases and reverse transcriptases.[3][5] During viral DNA synthesis, DNA polymerase catalyzes the addition of a deoxynucleoside triphosphate (dNTP) to the growing DNA chain, releasing a pyrophosphate molecule in the process.[3][6] this compound, mimicking the structure of this pyrophosphate, binds to this specific site on the viral enzyme.[3] This binding event physically obstructs the cleavage and release of pyrophosphate from the incoming dNTP, thereby halting the elongation of the viral DNA chain and preventing viral replication.[3][7]

This inhibition is highly selective for viral polymerases over host cellular DNA polymerases, providing a therapeutic window.[2][3] The inhibitory action is reversible; the virus can resume replication if the drug is withdrawn.[2] this compound demonstrates broad-spectrum activity against all human herpesviruses—including cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus—as well as human immunodeficiency virus (HIV) and hepatitis B virus.[1][5][8]

Caption: this compound non-competitively inhibits viral DNA polymerase by binding to the pyrophosphate site.

Quantitative Data on Antiviral Activity & Resistance

The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50), the concentration required to reduce viral plaque formation by 50% in vitro. Resistance to this compound is primarily associated with specific mutations in the viral DNA polymerase gene (e.g., UL54 in CMV).

Table 1: In Vitro Antiviral Activity of this compound

| Virus | IC50 Range (µM) | Notes |

|---|---|---|

| Human Cytomegalovirus (HCMV) | 100 - 300 µM | Effective against ganciclovir-resistant strains.[8] |

| Herpes Simplex Virus (HSV) | <100 µg/ml (<333 µM) | Threshold for resistance is often considered >100 µg/ml.[9] |

| HIV-1 Reverse Transcriptase | Dose-dependent inhibition | Also shows activity against HIV.[8] |

Table 2: Common this compound Resistance Mutations in CMV DNA Polymerase (UL54)

| Mutation | Polymerase Region/Domain | Cross-Resistance Profile |

|---|---|---|

| T700A, V715M | Region II | Associated with this compound resistance.[10] |

| V781I | Region VI | Associated with this compound resistance.[10] |

| A809V | Region III | Confers this compound resistance and may decrease ganciclovir susceptibility.[11] |

| S290R, E951D | Amino Terminal 1, Palm 2 | Newly confirmed to confer this compound resistance.[12] |

| Q578, T700, V715, E756, V781, V787, L802, A809 | Finger and Palm | Cluster of mutations found in clinical practice.[12] |

Experimental Protocols

Evaluating the antiviral activity of this compound and characterizing resistance involves standardized virological assays.

The PRA is the gold standard for determining the susceptibility of viruses like CMV and HSV to antiviral agents.[13]

Objective: To determine the IC50 of this compound against a specific viral isolate.

Methodology:

-

Cell Culture Preparation: A confluent monolayer of susceptible host cells (e.g., human fibroblasts for CMV) is prepared in multi-well plates.[13][14]

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) in the presence of serial dilutions of this compound.[13][14] A virus control (no drug) and cell control (no virus) are included.

-

Adsorption: The plates are incubated for 1-2 hours to allow the virus to adsorb to and enter the cells.[13]

-

Overlay Application: The virus-drug inoculum is removed and replaced with a semi-solid overlay medium (e.g., agarose or methylcellulose) containing the same concentrations of this compound.[13][14] This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[13]

-

Incubation: Plates are incubated for a period sufficient for plaques to form (typically 7-10 days for CMV).[14]

-

Plaque Visualization and Counting: The cell monolayer is fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet).[14] Plaques, which are clear zones of dead or lysed cells, are then counted under a microscope.[14]

-

IC50 Calculation: The number of plaques at each drug concentration is compared to the virus control. The IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50%.[13]

Caption: Workflow for determining antiviral IC50 using the Plaque Reduction Assay.

This biochemical assay directly measures the effect of this compound on the enzymatic activity of purified viral DNA polymerase.

Objective: To determine the kinetics of inhibition and the inhibitory constant (Ki) of this compound for the viral DNA polymerase.

Methodology:

-

Reaction Components: A reaction mixture is prepared containing a purified viral DNA polymerase, a DNA template-primer, a mixture of dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and varying concentrations of this compound.

-

Initiation and Incubation: The reaction is initiated by adding the enzyme or dNTPs and incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction is stopped, typically by adding a strong acid (e.g., trichloroacetic acid), which precipitates the newly synthesized, radiolabeled DNA.

-

Quantification: The precipitated DNA is collected on a filter, washed to remove unincorporated radiolabeled dNTPs, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of incorporated radioactivity is proportional to the polymerase activity. The activity at different this compound concentrations is compared to the no-drug control. Kinetic parameters (e.g., Km, Vmax, Ki) are then determined by fitting the data to enzyme inhibition models (e.g., Michaelis-Menten kinetics).[15]

This compound remains a cornerstone in the management of drug-resistant herpesvirus infections. Its unique mechanism as a direct, non-competitive inhibitor of the viral DNA polymerase pyrophosphate binding site provides a distinct advantage, as it does not require metabolic activation.[3][4] A thorough understanding of its inhibitory mechanism, quantitative activity, and the genetic basis of resistance is essential for its appropriate clinical use and for the development of next-generation pyrophosphate analog inhibitors. The standardized experimental protocols outlined herein are fundamental to the continued research and surveillance of this important antiviral agent.

References

- 1. Page loading... [guidechem.com]

- 2. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Pharmacology and clinical use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Basis of Foscarnet Resistance in Cytomegalovirus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (CMV) is a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals, including transplant recipients and patients with AIDS. Foscarnet (trisodium phosphonoformate) is a critical second-line antiviral agent used to treat CMV infections, particularly those resistant to the first-line therapy, ganciclovir. This compound is a pyrophosphate analog that directly inhibits the viral DNA polymerase, encoded by the UL54 gene, by blocking the pyrophosphate binding site and preventing chain elongation.[1] However, prolonged this compound therapy can lead to the emergence of drug-resistant CMV strains, posing a significant clinical challenge.[2][3] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound resistance in CMV, focusing on the genetic basis, experimental characterization, and the pathways involved.

The Genetic Landscape of this compound Resistance

This compound resistance in CMV is primarily associated with amino acid substitutions in the viral DNA polymerase, a protein encoded by the UL54 gene .[1] While mutations in the UL97 gene , which encodes a phosphotransferase, are the main cause of ganciclovir resistance, they do not directly confer resistance to this compound as it does not require activation by phosphorylation.[4][5] However, UL54 mutations can sometimes lead to cross-resistance with other polymerase inhibitors like ganciclovir and cidofovir.[1][3]

Mutations conferring this compound resistance are frequently found in conserved regions of the UL54 DNA polymerase, particularly within or near the active site. These mutations are thought to alter the conformation of the pyrophosphate binding pocket, thereby reducing the affinity of this compound for the enzyme without completely abolishing its polymerase activity, which is essential for viral replication.

Key Resistance Mutations in CMV DNA Polymerase (UL54)

Prolonged exposure to this compound can select for specific mutations within the UL54 gene.[2] These mutations typically result in a 3- to 5-fold decrease in this compound susceptibility.[6] The following table summarizes key UL54 mutations that have been identified and phenotypically confirmed to confer this compound resistance.

| Amino Acid Substitution | Conserved Region | Fold Increase in this compound EC50 (approx.) | Cross-Resistance Profile | References |

| T700A | II | 3 - 5 | Adefovir | [7] |

| V715M | II | 3 - 5 | Adefovir | [7] |

| E756K/D/Q | - | 3 - 5 | - | [8][9][10] |

| V781I | VI | 3 - 5 | Adefovir | [7] |

| V787L | VI | 3 - 5 | - | [10] |

| L802M | III | Variable | Ganciclovir | [7] |

| A809V | Palm/Finger | 3 - 5 | Low-grade Ganciclovir/Cidofovir | [6] |

| T821I | III | Variable | - | [7] |

| A987G | V | - | Ganciclovir/Cidofovir | [7] |

EC50 (Effective Concentration 50) is the drug concentration that inhibits viral replication by 50%. The fold increase is relative to a wild-type control strain. Note: The level of resistance and cross-resistance can vary depending on the specific mutation, the viral strain, and the assay used.

Mechanism of this compound Action and Resistance

This compound acts by mimicking the pyrophosphate molecule, which is released during the incorporation of a deoxynucleoside triphosphate (dNTP) into the growing DNA chain. By binding to the pyrophosphate-binding site on the viral DNA polymerase, this compound stalls the enzyme, thus halting DNA replication. Resistance mutations in UL54 are believed to alter the structure of this binding site, reducing the affinity for this compound while still allowing, to some extent, the natural pyrophosphate release, enabling viral replication to proceed, albeit sometimes at a reduced rate.

References

- 1. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]

- 3. clinsurggroup.us [clinsurggroup.us]

- 4. Recombinant Phenotyping of Cytomegalovirus UL54 Mutations That Emerged during Cell Passages in the Presence of either Ganciclovir or this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound resistance mutations mapping to atypical domains of the cytomegalovirus DNA polymerase gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of drug resistance-associated mutations in the human cytomegalovirus DNA polymerase gene by using recombinant mutant viruses generated from overlapping DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Mutations conferring this compound resistance in a cohort of patients with acquired immunodeficiency syndrome and cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Efficacy and Mechanism of Foscarnet Against Acyclovir-Resistant Herpes Simplex Virus Isolates: A Technical Guide

Introduction

Herpes Simplex Virus (HSV) infections are a significant cause of morbidity, particularly in immunocompromised individuals. Acyclovir, a nucleoside analog, has long been the cornerstone of anti-HSV therapy. Its efficacy relies on its phosphorylation by the viral thymidine kinase (TK) and subsequent incorporation into the viral DNA, leading to chain termination.[1] However, the emergence of acyclovir-resistant HSV strains, primarily due to mutations in the viral TK gene, has necessitated the use of alternative therapeutic agents.[2][3] this compound, a pyrophosphate analog, has proven to be a crucial alternative for managing infections caused by these resistant isolates.[2][4] This technical guide provides an in-depth analysis of this compound's effect on acyclovir-resistant HSV, detailing its mechanism of action, relevant experimental protocols, and a summary of its clinical efficacy.

The primary mechanism of acyclovir resistance involves the selection of viral mutants with deficient or altered thymidine kinase.[2][3] This enzyme is essential for the initial phosphorylation of acyclovir to its active triphosphate form.[2] Without this initial step, acyclovir cannot effectively inhibit the viral DNA polymerase. This compound circumvents this resistance mechanism as it does not require activation by viral kinases.[5][6]

Mechanism of Action of this compound

This compound exerts its antiviral effect through a distinct mechanism that does not depend on viral thymidine kinase. It functions as a noncompetitive inhibitor of the viral DNA polymerase.[4]

-

Pyrophosphate Analog: this compound's structure mimics that of the pyrophosphate molecule.[5][6]

-

Direct Inhibition of DNA Polymerase: It directly binds to the pyrophosphate-binding site on the viral DNA polymerase.[5][6][7] This binding event reversibly blocks the enzyme's activity, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates.[6]

-

Halting Viral Replication: By inhibiting the DNA polymerase, this compound effectively halts the elongation of the viral DNA chain, thereby suppressing viral replication.[5]

This direct inhibition of a key viral enzyme, independent of the TK pathway, is the fundamental reason for this compound's efficacy against acyclovir-resistant HSV isolates that harbor mutations in the TK gene.[2][5]

Experimental Protocols

The in vitro susceptibility of HSV isolates to antiviral agents is primarily determined using phenotypic assays, with the Plaque Reduction Assay (PRA) being the gold standard.[8][9] Genotypic analysis is also employed to identify specific resistance-conferring mutations.

Plaque Reduction Assay (PRA)

The PRA measures the concentration of an antiviral drug required to reduce the number of viral plaques in a cell culture by 50% (IC50).[10][11]

Methodology:

-

Cell Culture Preparation: A monolayer of permissive cells, such as Vero cells, is grown in 24-well plates.[11][12]

-

Viral Inoculation: The cell monolayers are infected with a standardized amount of the HSV isolate (e.g., 40 plaque-forming units) and incubated for a period to allow viral attachment and entry.[9][11]

-

Antiviral Application: After incubation, the viral inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of this compound. A no-drug control is included.[12]

-

Incubation: The plates are incubated for 2 to 3 days to allow for the formation of viral plaques, which are localized areas of cell death (cytopathic effect).[9]

-

Fixation and Staining: The cells are then fixed with a solution like methanol and stained with crystal violet, which stains the living cells, making the unstained plaques visible.[11]

-

Plaque Counting and IC50 Calculation: The plaques in each well are counted, and the drug concentration that reduces the number of plaques by 50% compared to the control is determined as the IC50 value.[9]

Genotypic Analysis

Genotypic methods involve sequencing the viral genes associated with drug resistance. For acyclovir resistance, the thymidine kinase (TK) gene is the primary target.[13][14] For this compound resistance, the DNA polymerase (pol) gene is analyzed.[13][15] This analysis can identify specific mutations, such as frameshifts or amino acid substitutions, that confer resistance.[13][15][16]

Quantitative Data on this compound Efficacy

The effectiveness of this compound against acyclovir-resistant HSV has been demonstrated in both in vitro susceptibility studies and clinical trials.

In Vitro Susceptibility Data

The following table summarizes the in vitro susceptibility of acyclovir-resistant HSV isolates to this compound, as determined by plaque reduction assays.

| Study Population | Number of Isolates | HSV Type | Acyclovir Susceptibility | This compound IC50 Range (µg/mL) | Reference |

| Immunocompromised Patients | 30 | HSV-1 (22), HSV-2 (13) | Resistant | All susceptible | [1][16] |

| HIV-infected Patients | 243 | Not specified | Resistant | < 100 µg/mL (Susceptible) | [17] |

| Various Clinical Isolates | 20 | HSV-1 (16), HSV-2 (4) | Resistant | 3 isolates also resistant | [13] |

Note: Susceptibility breakpoints can vary between laboratories. A common breakpoint for this compound susceptibility is an IC50 of < 100 µg/mL.[17]

Clinical Efficacy Data

Clinical trials have confirmed the utility of this compound in treating acyclovir-resistant mucocutaneous HSV infections, particularly in patients with AIDS.

| Study Design | Number of Patients | Patient Population | This compound Dosage | Key Outcomes | Reference |

| Randomized Controlled Trial | 14 | AIDS | 40 mg/kg q8h | 100% of this compound group healed vs. 0% in vidarabine group. | [18] |

| Uncontrolled Trial | 4 | AIDS | 60 mg/kg q8h | All patients showed marked clearing of lesions and viral eradication. | [19] |

| Retrospective Study | 29 (31 episodes) | Immunocompromised | Median 16 days | 48% of episodes healed; adverse events were common. | [20][21] |

| Case Series | 26 | AIDS | Not specified | 73% achieved complete reepithelialization of lesions. | [22] |

Clinical Considerations and Adverse Effects

This compound is administered intravenously, typically at a dose of 40-60 mg/kg every 8 to 12 hours, until clinical resolution of lesions.[2][4][23] While effective, its use is associated with significant toxicities that require careful monitoring. The most prominent adverse effects are:

-

Nephrotoxicity: this compound can cause renal impairment, which necessitates dose adjustments based on creatinine clearance and adequate hydration.[4][20]

-

Electrolyte Disturbances: Profound electrolyte abnormalities, including hypocalcemia, hypomagnesemia, and hypokalemia, are common.[20][21]

This compound Resistance

Although less common than acyclovir resistance, HSV can develop resistance to this compound. This typically occurs in patients with prolonged exposure to the drug.[24] this compound resistance is associated with specific mutations in the viral DNA polymerase gene, which alter the drug's binding site.[13] Interestingly, some this compound-resistant isolates have been found to be susceptible to acyclovir in vitro.[24]

Conclusion

This compound is an essential therapeutic agent for the management of acyclovir-resistant HSV infections. Its mechanism of action, which involves the direct inhibition of viral DNA polymerase without the need for activation by viral thymidine kinase, allows it to effectively target the most common strains of acyclovir-resistant HSV. While clinical data robustly support its efficacy, particularly in immunocompromised patients, its use is tempered by a significant toxicity profile that requires diligent patient monitoring. The potential for the development of this compound resistance, though infrequent, underscores the importance of ongoing surveillance and in vitro susceptibility testing to guide appropriate antiviral therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]

- 5. What is this compound Sodium used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. Mechanism of action of this compound against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]

- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenotypic and genotypic characterization of acyclovir-resistant clinical isolates of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotypic detection of acyclovir-resistant HSV-1: characterization of 67 ACV-sensitive and 14 ACV-resistant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenotypic and genotypic characterization of induced acyclovir-resistant clinical isolates of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenotypic and genotypic characterization of acyclovir-resistant herpes simplex viruses from immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Correlation between response to acyclovir and this compound therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A controlled trial comparing this compound with vidarabine for acyclovir-resistant mucocutaneous herpes simplex in the acquired immunodeficiency syndrome. The AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acpjournals.org [acpjournals.org]

- 20. academic.oup.com [academic.oup.com]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. This compound therapy for acyclovir-resistant mucocutaneous herpes simplex virus infection in 26 AIDS patients: preliminary data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Herpes - STI Treatment Guidelines [cdc.gov]

- 24. academic.oup.com [academic.oup.com]

The Pharmacodynamics of Foscarnet in Cell Culture Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foscarnet, an organic analogue of inorganic pyrophosphate, is a broad-spectrum antiviral agent effective against herpesviruses and human immunodeficiency virus (HIV).[1][2] Its unique mechanism of action, which does not require intracellular activation by viral or cellular kinases, makes it a valuable therapeutic option for treating infections caused by acyclovir- or ganciclovir-resistant viral strains.[3][4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cell culture models, focusing on its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting viral DNA polymerase.[3] It functions as a non-competitive inhibitor by reversibly binding to the pyrophosphate-binding site on the viral enzyme.[3][5] This binding event prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates, thereby halting the elongation of the viral DNA chain and preventing viral replication.[3] A key feature of this compound's mechanism is its selectivity for viral DNA polymerases over host cell DNA polymerases, which contributes to its therapeutic window.[1][6]

Quantitative Antiviral Activity in Cell Culture

The antiviral efficacy of this compound is quantified by determining its 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) in various cell culture models. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Human Cytomegalovirus (HCMV) | HELF | Plaque Reduction Assay | 41.53 | >1000 | >24 | [5] |

| Feline Herpesvirus 1 (FHV-1) | CRFK | Not Specified | 232.9 | Not Reported | Not Reported | [7] |

| Herpes Simplex Virus (HSV) | Vero | Plaque Reduction Assay | <100 µg/ml (approx. 333 µM) | Not Reported | Not Reported | [8] |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the antiviral activity of this compound. The following are detailed protocols for commonly used methods.

Plaque Reduction Assay (PRA)

This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

This compound stock solution.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., containing methylcellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium.

-

Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (e.g., 100 PFU/well) in the presence of the various concentrations of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: Gently aspirate the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay and fix the cells with the fixative solution. After fixation, stain the cell monolayer with the staining solution.

-

Plaque Counting: Wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause visible damage to host cells (cytopathic effect) and measures the ability of a compound to protect cells from this damage.

Materials:

-

Host cells susceptible to viral CPE.

-

Virus stock.

-

This compound stock solution.

-

96-well microtiter plates.

-

Cell culture medium.

-

Cell viability reagent (e.g., Neutral Red, MTT).

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI). Include virus and cell controls.

-

Incubation: Incubate the plates until CPE is evident in the virus control wells.

-

Viability Assessment: Add a cell viability reagent to the wells and incubate as required.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration and determine the IC50. A parallel assay without virus is performed to determine the CC50.

Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of an antiviral compound.

Materials:

-

Host cells.

-

Virus stock.

-

This compound stock solution.

-

24- or 48-well plates.

-

Cell culture medium.

Procedure:

-

Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of this compound.

-

Incubation: Incubate the cultures for a full viral replication cycle.

-

Harvesting: Harvest the cell lysates or supernatants.

-

Titration: Determine the virus titer in the harvested samples by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

-

Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the virus control and determine the IC50.

Effect on Host Cell Signaling Pathways

Current literature predominantly supports the high selectivity of this compound for viral DNA polymerases, with minimal effects on host cellular enzymes at therapeutic concentrations.[1][2] Extensive searches for direct or significant off-target effects of this compound on host cell signaling pathways in cell culture models have not yielded substantial evidence of such interactions. The primary mechanism of action remains the direct inhibition of viral replication machinery. Therefore, a signaling pathway diagram related to this compound's interaction with host cells is not included, as the existing data does not support a significant, direct impact on specific cellular signaling cascades. Researchers investigating potential subtle or indirect effects are encouraged to employ high-throughput screening methods such as transcriptomics or proteomics.

Conclusion

This compound remains a critical antiviral agent, particularly in the context of drug-resistant herpesvirus infections. Its well-defined mechanism of action, centered on the direct inhibition of viral DNA polymerase, provides a clear rationale for its use. The quantitative assessment of its activity through standardized in vitro assays, such as plaque reduction and CPE inhibition assays, is essential for continued research and development in the field of antiviral therapeutics. While this compound's direct impact on host cell signaling appears to be minimal, further investigation into potential indirect effects could provide a more comprehensive understanding of its overall pharmacodynamic profile.

References

- 1. This compound. A review of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic use in immunocompromised patients with viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. This compound | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Correlation between response to acyclovir and this compound therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Foscarnet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foscarnet, a pyrophosphate analog, represents a significant milestone in antiviral therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound as a potent antiviral agent. It details the quantitative data on its efficacy, pharmacokinetic profile, and pivotal clinical trial outcomes. Furthermore, this guide outlines the key experimental protocols that were instrumental in its development and provides visual representations of its mechanism of action and relevant experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Emergence of a Novel Antiviral

This compound (trisodium phosphonoformate) was approved for medical use in 1991 and is marketed under the brand name Foscavir.[1][2] It is an antiviral medication primarily used for the treatment of viral infections caused by the Herpesviridae family, including cytomegalomegalovirus (CMV) and herpes simplex virus (HSV) types 1 and 2.[1] Its development was a crucial step forward in managing infections in immunocompromised patients, particularly those with Acquired Immunodeficiency Syndrome (AIDS), who are susceptible to sight-threatening CMV retinitis.[3]

Mechanism of Action: A Direct Approach to Viral Inhibition

This compound employs a distinct mechanism of action that sets it apart from many other antiviral agents.[4] It functions as a structural mimic of the pyrophosphate anion, a key substrate in nucleic acid synthesis.[2][4]

Inhibition of Viral DNA Polymerase

The primary target of this compound is the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3] this compound selectively binds to the pyrophosphate-binding site on the viral DNA polymerase.[2][4] This binding event is non-competitive and prevents the cleavage of pyrophosphate from deoxynucleoside triphosphates (dNTPs).[4] Consequently, the elongation of the viral DNA chain is halted, effectively inhibiting viral replication.[4] A key advantage of this direct inhibition is that this compound does not require intracellular phosphorylation or activation by viral kinases, rendering it effective against viral strains that have developed resistance to nucleoside analogs like acyclovir and ganciclovir through mutations in these activating enzymes.[2][4]

Caption: this compound's Mechanism of Action on Viral DNA Polymerase.

In Vitro Antiviral Activity

The efficacy of this compound against various herpesviruses and Human Immunodeficiency Virus (HIV) has been quantified through in vitro studies, primarily using plaque reduction assays to determine the 50% inhibitory concentration (IC50).

| Virus | Strain | Cell Line | IC50 (µM) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Various | - | 0.5 - 100 | [5] |

| Cytomegalovirus (CMV) | AD169 | Human Lung Fibroblasts | 40 | [6] |

| Feline Herpesvirus-1 (FHV-1) | - | CRFK cells | 232.9 | [7] |

| Human Immunodeficiency Virus (HIV) | - | - | - | [8][9] |

Experimental Protocols

Plaque Reduction Assay for IC50 Determination

The plaque reduction assay is a standard method for evaluating the in vitro efficacy of antiviral compounds.[10]

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for CMV)

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium)

-

Fetal bovine serum (FBS)

-

Agarose or other overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed the wells of a 24-well plate with host cells to achieve a confluent monolayer on the day of infection.

-

Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (multiplicity of infection, MOI, typically 0.01-0.1 PFU/cell).

-

Drug Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: Add an overlay medium (e.g., agarose in culture medium) to each well to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 7-14 days for CMV).

-

Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Experimental Workflow for the Plaque Reduction Assay.

Pharmacokinetic Profile

This compound is administered intravenously due to its poor oral bioavailability.[11] Its pharmacokinetic properties have been characterized in several studies.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 12 - 22% | [11] |

| Protein Binding | 14 - 17% | [2] |

| Volume of Distribution (Vd) | 0.3 - 0.7 L/kg | - |

| Elimination Half-life (t½) | 3.3 - 6.8 hours | [2] |

| Primary Route of Excretion | Renal (unchanged) | [9] |

Clinical Development and Efficacy

The clinical development of this compound has primarily focused on its efficacy in treating CMV retinitis in patients with AIDS. The this compound-Ganciclovir CMV Retinitis Trial was a pivotal study in establishing its therapeutic role.

The this compound-Ganciclovir CMV Retinitis Trial

Objective: To compare the efficacy and safety of this compound with ganciclovir for the initial treatment of CMV retinitis in patients with AIDS.[6][12]

Study Design: A multicenter, randomized, open-label, controlled clinical trial.[12][13]

Patient Population: 279 patients with AIDS and either persistently active or relapsed CMV retinitis.[13]

Treatment Regimens:

-

Induction Phase (2 weeks):

-

Maintenance Phase:

Key Outcomes:

| Outcome | This compound Group | Ganciclovir Group | Combination Therapy Group | p-value | Reference |

| Median Time to Retinitis Progression (months) | 1.3 | 2.0 | 4.3 | <0.001 | [13] |

| Median Survival (months) | 8.4 | 9.0 | 8.6 | 0.89 | [13] |

| Rate of Retinal Area Involvement (% per month) | 2.47 | 1.40 | 1.19 | 0.04 | [13] |

Synthesis of this compound

This compound, or phosphonoformic acid, can be synthesized through various chemical routes. One common method involves the Michaelis-Arbuzov reaction to prepare triesters of phosphonoformic acid, which are then hydrolyzed to the di- and monoesters, and finally to this compound itself.[14] Another approach involves the coupling of phosphonoformic acid with various nucleosides using condensing agents like dicyclohexylcarbodiimide (DCCI).[15]

Conclusion